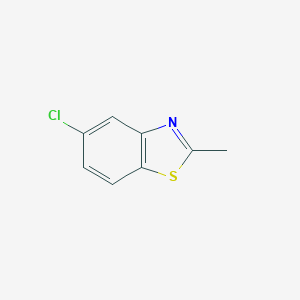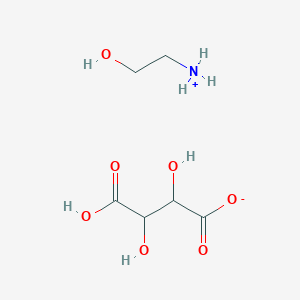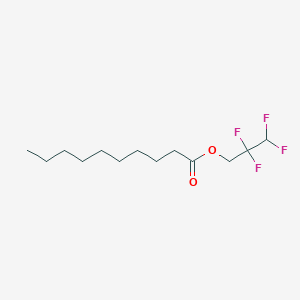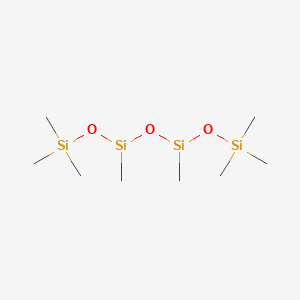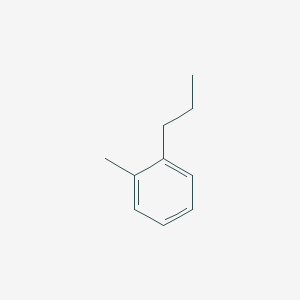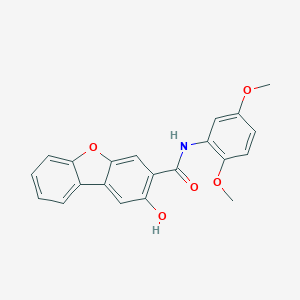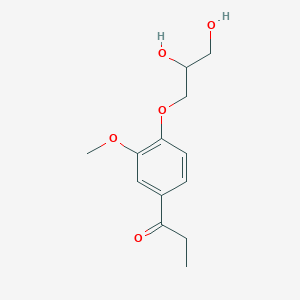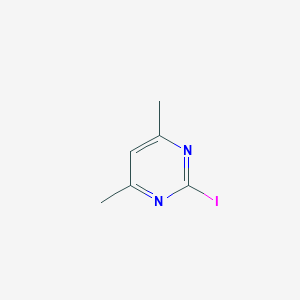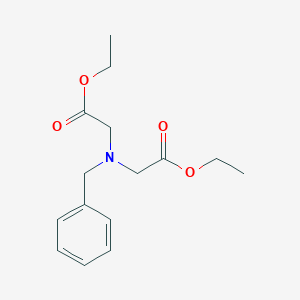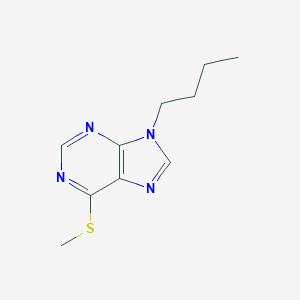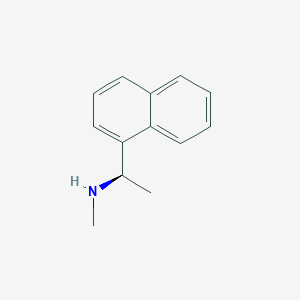
1,2-Diacetoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diacetoxyphenanthrene, also known as acetylated phenanthrene, is a compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone. It is widely used in scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
1,2-Diacetoxyphenanthrene is known to undergo various reactions like oxidation, reduction, and substitution. It can also undergo photochemical reactions when exposed to UV light. These reactions lead to the formation of various intermediates that are responsible for its biological and chemical properties.
Biochemische Und Physiologische Effekte
1,2-Diacetoxyphenanthrene has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. It has been used in various studies related to the treatment of cancer, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Diacetoxyphenanthrene has several advantages when used in lab experiments. It is readily available, easy to handle, and has well-established synthesis methods. It is also relatively stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its low solubility in water, which makes it challenging to use in aqueous environments. It is also highly reactive and can undergo various reactions, which can complicate its use in certain experiments.
Zukünftige Richtungen
1,2-Diacetoxyphenanthrene has several potential future directions for research. It can be used as a starting material for the synthesis of new PAH compounds with unique properties. It can also be used in the development of new drugs for the treatment of cancer and other diseases. Further studies can be conducted to explore its potential use in environmental remediation and material science.
Conclusion:
In conclusion, 1,2-Diacetoxyphenanthrene is a unique compound that has found widespread use in scientific research. Its synthesis method is well-established, and it has several advantages and limitations when used in lab experiments. It has several biochemical and physiological effects and has potential future directions for research. Its properties and characteristics make it an essential compound in various fields of study, including organic synthesis, environmental chemistry, and material science.
Synthesemethoden
The synthesis of 1,2-diacetoxyphenanthrene involves the acetylation of phenanthrene using acetic anhydride and a catalyst like sulfuric acid. The reaction takes place at a temperature of around 60-70°C, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,2-Diacetoxyphenanthrene has been extensively used in scientific research due to its unique properties. It is used as a model compound to study the properties and behavior of PAHs in the environment. It is also used as a starting material for the synthesis of other PAH compounds. It has been used in various studies related to organic synthesis, environmental chemistry, and material science.
Eigenschaften
CAS-Nummer |
19551-05-4 |
|---|---|
Produktname |
1,2-Diacetoxyphenanthrene |
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(1-acetyloxyphenanthren-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-10-9-15-14-6-4-3-5-13(14)7-8-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
InChI-Schlüssel |
BDBLFRQQQPJEGP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Synonyme |
1,2-Diacetoxyphenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




